molecular formula C17H26ClNO2 B1456189 3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-03-7

3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1456189
M. Wt: 311.8 g/mol
InChI Key: PUMQHMKOFVSBRA-UHFFFAOYSA-N
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Description

“3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C17H26ClNO2 . It is also known by the synonym "3-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine" .


Molecular Structure Analysis

The molecular weight of “3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride” is 311.85 . The average mass is 311.847 Da and the monoisotopic mass is 311.165222 Da .

Scientific Research Applications

Chemical Synthesis and Pharmacological Activities

The compound 3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is part of a broader class of chemical entities that exhibit varied biological and pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. While the direct studies on this specific compound are limited, insights can be drawn from research on closely related chemical structures and functionalities.

Anticancer Properties

Eugenol, a component structurally similar to the allyl and methoxy functional groups in the compound, has been extensively studied for its anticancer properties. It induces cell death, cell cycle arrest, and inhibits migration, metastasis, and angiogenesis in various cancer cell lines. This suggests potential anticancer applications for compounds with related chemical structures (Ali Zari et al., 2021).

Pharmacokinetics and Dynamics

The pharmacokinetics and pharmacodynamics of related piperidine derivatives, such as Bilastine, have been extensively reviewed, indicating that these compounds can exhibit potent binding affinity to receptors and have a longer duration of action. This points towards potential for the subject compound in drug development, given its structural similarities (Sanjay Sharma et al., 2021).

Neuroprotective Effects

Research on derivatives of piperidine, including those with hydroxyl and methoxy groups, has highlighted their neuroprotective effects. This includes potential benefits in Alzheimer's disease, suggesting that compounds like 3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride could offer similar benefits (G. Román & S. Rogers, 2004).

Bioavailability Enhancement

The molecular structure of piperidine derivatives has been shown to enhance the bioavailability of therapeutic drugs and phytochemicals. This is attributed to their influence on the digestive enzymes and their ability to improve absorption rates, suggesting that the compound could serve as a bioavailability enhancer (K. Srinivasan, 2007).

properties

IUPAC Name

3-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-3-5-14-7-8-16(17(12-14)19-2)20-11-9-15-6-4-10-18-13-15;/h3,7-8,12,15,18H,1,4-6,9-11,13H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMQHMKOFVSBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride

CAS RN

1220031-03-7
Record name Piperidine, 3-[2-[2-methoxy-4-(2-propen-1-yl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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